3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline
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Overview
Description
3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is a compound that consists of an aniline moiety substituted with a 3,3,3-trifluoroprop-1-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is typically synthesized via the Hiyama cross-coupling reaction. This reaction involves coupling (E)-trimethyl(3,3,3-trifluoroprop-1-enyl)silane with 2-iodoaniline in the presence of a copper(II) fluoride catalyst and 2,2’-bipyridyl as a ligand. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Hiyama cross-coupling reaction provides a scalable and efficient route for its synthesis. The use of readily available starting materials and catalysts makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its fluorescent properties are due to the interaction of the trifluoropropenyl group with the aniline moiety, which affects the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-(3,3,3-Trifluoroprop-1-en-1-yl)aniline: Similar structure but different substitution pattern.
3,3,3-Trifluoropropene: Lacks the aniline moiety, making it less versatile in certain applications.
3,3,3-Trifluoro-1-propanol: Different functional group, leading to different chemical properties.
Uniqueness
3-(3,3,3-Trifluoroprop-1-en-1-yl)aniline is unique due to its combination of the trifluoropropenyl group and the aniline moiety. This combination imparts distinct electronic and fluorescent properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-[(E)-3,3,3-trifluoroprop-1-enyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-6H,13H2/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFIOMLWMDHUFY-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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